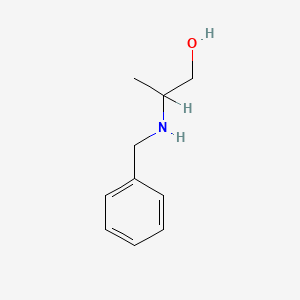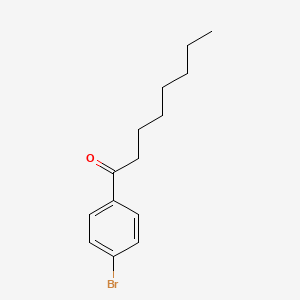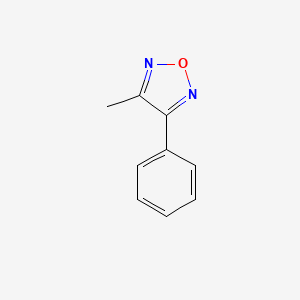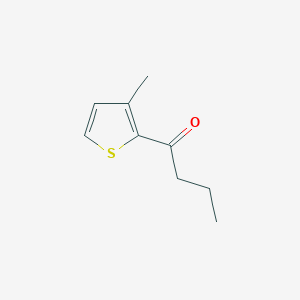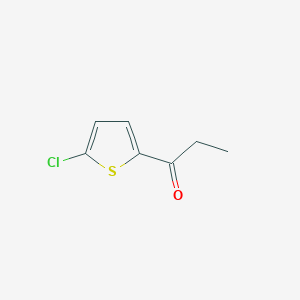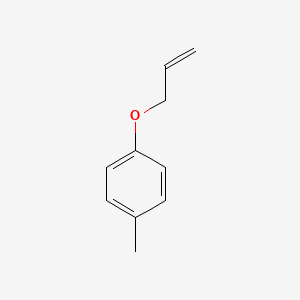
Éther p-tolylique d'allyle
Vue d'ensemble
Description
Allyl p-tolyl ether is an organic compound characterized by the presence of an allyl group attached to a p-tolyl ether moiety
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: One common method for preparing allyl p-tolyl ether is the Williamson ether synthesis. This involves the reaction of p-tolyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Alkylation of Phenols: Another method involves the alkylation of p-cresol with allyl chloride in the presence of a base such as sodium hydroxide. This reaction can be carried out under reflux conditions to achieve the desired product.
Industrial Production Methods:
- Industrial production of allyl p-tolyl ether may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts and optimized reaction parameters are used to maximize yield and purity.
Types of Reactions:
Oxidation: Allyl p-tolyl ether can undergo oxidation reactions to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of allyl p-tolyl ether can lead to the formation of saturated ethers. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The allyl group in allyl p-tolyl ether can participate in substitution reactions. For example, halogenation can occur in the presence of halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of p-tolyl aldehyde or p-tolyl acid.
Reduction: Formation of saturated ethers.
Substitution: Formation of halogenated derivatives.
Chemistry:
- Allyl p-tolyl ether is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- It serves as a precursor for the synthesis of polymers and resins.
Biology and Medicine:
- Research is ongoing to explore the potential biological activities of allyl p-tolyl ether and its derivatives. These compounds may exhibit antimicrobial or anticancer properties.
Industry:
- In the materials science field, allyl p-tolyl ether is used in the production of specialty chemicals and advanced materials.
Applications De Recherche Scientifique
Catalyse en synthèse organique
Ce composé présente un potentiel en tant que ligand dans la réaction de couplage croisé de Suzuki–Miyaura catalysée au palladium . La synthèse de mono- et bis-pyrazoles portant des squelettes d'éther p-tolylique flexibles démontre son utilité dans la formation de liaisons C-C, ce qui est un aspect fondamental de la construction de molécules organiques complexes.
Mécanisme D'action
Target of Action
Allyl p-tolyl ether is a chemical compound with the molecular formula C10H12O
Mode of Action
The primary reaction involving Allyl p-tolyl ether is the Claisen rearrangement . This is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . The rearrangement of Allyl p-tolyl ether occurs through an asynchronous concerted mechanism .
Biochemical Pathways
Its primary use is in the Claisen rearrangement, a chemical reaction used to form β-aryl allyl ethers .
Pharmacokinetics
For instance, its boiling point is 285 °C , and its melting point is 47-49 °C .
Result of Action
The result of the Claisen rearrangement involving Allyl p-tolyl ether is the formation of β-aryl allyl ethers . This reaction is specific to allyl aryl ethers and allyl vinyl ethers . The rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the product .
Action Environment
The rate of the Claisen rearrangement involving Allyl p-tolyl ether is enhanced in polar and protic solvents due to specific solute-solvent interactions . This indicates that the reaction environment can significantly influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Allyl p-tolyl ether plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to undergo Claisen rearrangement, a reaction that transforms allyl aryl ethers into ortho-allyl phenols. This reaction is catalyzed by heat and does not require the presence of enzymes or proteins. The Claisen rearrangement of allyl p-tolyl ether involves the breaking of the carbon-oxygen bond and the formation of a new carbon-carbon bond, resulting in the migration of the allyl group to the ortho position of the aromatic ring .
Molecular Mechanism
The molecular mechanism of action of allyl p-tolyl ether primarily involves its participation in the Claisen rearrangement. This reaction proceeds through a concerted mechanism, where the carbon-oxygen bond of the ether breaks simultaneously with the formation of a new carbon-carbon bond between the allyl group and the aromatic ring. This rearrangement results in the formation of a new double bond and the dearomatization of the aromatic ring . The reaction is facilitated by the electron-donating properties of the allyl group, which stabilize the transition state and lower the activation energy required for the rearrangement.
Comparaison Avec Des Composés Similaires
Allyl phenyl ether: Similar structure but with a phenyl group instead of a p-tolyl group.
Benzyl p-tolyl ether: Contains a benzyl group instead of an allyl group.
Allyl anisole: Contains a methoxy group instead of a p-tolyl group.
Comparison:
Allyl phenyl ether: Allyl p-tolyl ether has a methyl group on the aromatic ring, which can influence its reactivity and physical properties.
Benzyl p-tolyl ether: The presence of a benzyl group instead of an allyl group affects the compound’s reactivity, particularly in substitution reactions.
Allyl anisole: The methoxy group in allyl anisole can lead to different electronic effects compared to the methyl group in allyl p-tolyl ether, impacting its chemical behavior.
Allyl p-tolyl ether stands out due to the presence of the p-tolyl group, which imparts unique electronic and steric properties, making it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
1-methyl-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROCNZZBLCAOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946086 | |
| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23431-48-3 | |
| Record name | 23431-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-[(prop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The Claisen Rearrangement is a fundamental reaction in organic chemistry. Can you elaborate on the kinetics of this rearrangement for Allyl p-Tolyl Ether based on the research provided?
A1: While both papers delve into the rearrangement of Allyl p-Tolyl Ether, the first paper ["The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution" []] specifically focuses on the kinetic aspects. This research likely examines the reaction rate under different conditions (temperature, concentration, etc.) in a diphenyl ether solution. Understanding the kinetics is crucial for predicting reaction times and optimizing yields in practical applications.
Q2: The second paper mentions a combined experimental and theoretical approach. How can computational chemistry contribute to understanding the Claisen Rearrangement of Allyl p-Tolyl Ether?
A2: The title "A joint experimental and theoretical study of kinetic and mechanism of rearrangement of allyl p-tolyl ether" [] highlights the power of combining experimental data with computational modeling. Computational chemistry can provide insights into:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


